![molecular formula C23H20N2O3S B2469442 (E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893313-36-5](/img/structure/B2469442.png)
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic and Pharmacological Potential
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives, closely related to the chemical structure of interest, have been highlighted for their high synthetic and pharmacological potential. The predominant synthesis method involves the cyclization of salicylic acid derivatives. These compounds exhibit pharmacological activities such as anticoagulant, antimicrobial, and antitumor properties based on their structural similarity to the coumarin core. Despite the scarcity of studies, their unique chemical properties and potential for developing new molecular systems with pharmacological applications make them a subject of interest for further research in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Role in Antimicrobial Activity
P-Cymene, a monoterpene structurally related to the target compound through synthetic pathways, demonstrates a range of biological activities including antimicrobial effects. It has been investigated for its ability to treat communicable diseases and shows promise for use in biomedical applications, highlighting the potential for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).
Development of Organic Optoelectronic Materials
Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, akin to the compound , have been reviewed for their use in organic optoelectronics. The synthetic routes to the BBT core and its computational studies have been described, suggesting a future research direction for these materials due to their biradical nature and potential in optoelectronic applications (Tam & Wu, 2015).
Contributions to Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in various scientific disciplines, leveraging their simple structure and self-assembly behavior for applications in nanotechnology, polymer processing, and biomedical fields. This underscores the versatile nature of benzothiazine derivatives in forming nanometer-sized structures stabilized by hydrogen bonding, indicative of the broader applications of structurally related compounds (Cantekin, de Greef, & Palmans, 2012).
Environmental and Biological Implications
The environmental presence and bioaccumulation potential of polycyclic aromatic hydrocarbons (PAHs), structurally associated with benzothiazine derivatives, have raised concerns due to their toxicity, mutagenicity, and carcinogenicity. Studies on PAHs highlight the critical need for understanding the environmental behavior and health impacts of chemically related compounds, emphasizing the importance of further investigation into their use and effects (Haritash & Kaushik, 2009).
Propiedades
IUPAC Name |
(3E)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-11-13-19(14-12-17)24-15-22-23(26)20-9-5-6-10-21(20)25(29(22,27)28)16-18-7-3-2-4-8-18/h2-15,24H,16H2,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMZKKSBJDYMF-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)
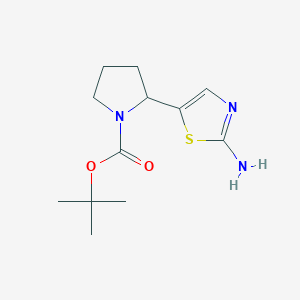
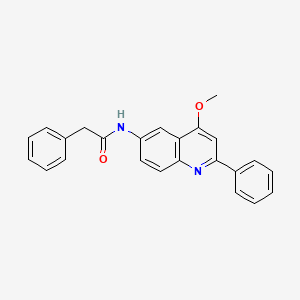
![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
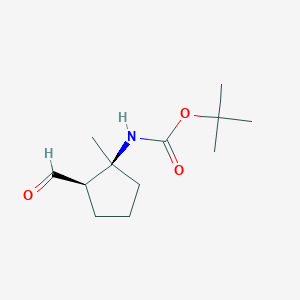
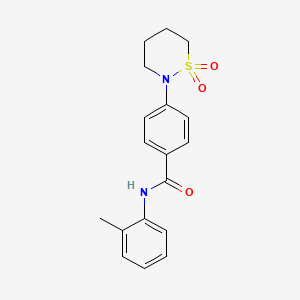

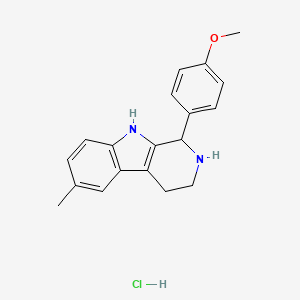

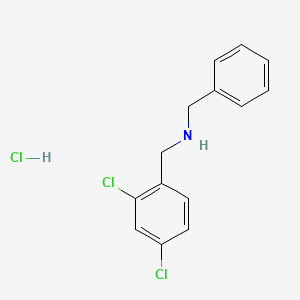
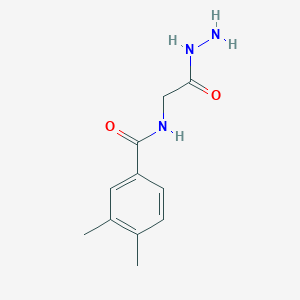
![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2469381.png)
![3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469382.png)